Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate
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Overview
Description
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is a chemical compound known for its unique structure and properties. It is also referred to as diethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a phosphate group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate typically involves the reaction of benzothiophene derivatives with phosphorylating agents. One common method includes the use of diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various esters depending on the nucleophile used
Scientific Research Applications
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate: Similar in structure but contains a benzotriazine ring instead of a benzothiophene ring.
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate: Contains a benzothiazine ring and is used in similar applications.
Uniqueness
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
88690-91-9 |
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Molecular Formula |
C12H15O5PS |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
diethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate |
InChI |
InChI=1S/C12H15O5PS/c1-3-15-18(14,16-4-2)17-11-9-7-5-6-8-10(9)19-12(11)13/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
XNHPDYJIJZSWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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